Cas no 887971-35-9 (4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid)

4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and agrochemical applications. Its structure features a tert-butoxycarbonyl (Boc)-protected tetrahydropyridine moiety and a methyl-substituted benzoic acid group, offering dual reactivity for further functionalization. The Boc group enhances stability during synthetic manipulations, while the benzoic acid moiety allows for straightforward derivatization. This compound is particularly useful in the synthesis of complex molecules, including bioactive compounds and heterocyclic derivatives. Its well-defined purity and consistent performance make it a reliable choice for research and industrial-scale applications requiring precise control over molecular architecture.
4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid structure
887971-35-9 structure
Product Name:4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid
CAS No:887971-35-9
MF:C18H23NO4
MW:317.37952542305
MDL:MFCD31583149
CID:4783819
Update Time:2025-06-07

4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]benzoic acid
    • 4-[1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid
    • 4-(4-Carboxy-3-methylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
    • 4-(4-Carboxy-3-methyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
    • 4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid
    • MDL: MFCD31583149
    • Inchi: 1S/C18H23NO4/c1-12-11-14(5-6-15(12)16(20)21)13-7-9-19(10-8-13)17(22)23-18(2,3)4/h5-7,11H,8-10H2,1-4H3,(H,20,21)
    • InChI Key: OFCWPXBZFUIONX-UHFFFAOYSA-N
    • SMILES: O(C(N1CC=C(C2C=CC(C(=O)O)=C(C)C=2)CC1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 317.16270821 g/mol
  • Monoisotopic Mass: 317.16270821 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 492
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 317.4
  • XLogP3: 2.9
  • Topological Polar Surface Area: 66.8

4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
183911-1g
4-(4-Carboxy-3-methylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester, 95%
887971-35-9 95%
1g
$1073.00 2023-09-07

Additional information on 4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid

Professional Introduction to 4-[1-(Tert-butoxycarbonyl-1,2,3,6-tetrahydropyridin-4-yl)]-2-methylbenzoic Acid (CAS No. 887971-35-9)

4-[1-(Tert-butoxycarbonyl-1,2,3,6-tetrahydropyridin-4-yl)]-2-methylbenzoic acid, identified by its CAS number 887971-35-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules known for their potential biological activity and has been extensively studied for its pharmacological properties. The structural features of this molecule, particularly the presence of a tert-butoxycarbonyl group and a 1,2,3,6-tetrahydropyridin-4-yl moiety, contribute to its unique chemical and biological characteristics.

The tert-butoxycarbonyl (Boc) group is a common protective group used in organic synthesis to shield carboxylic acids during various chemical reactions. Its stability under a wide range of conditions makes it an ideal choice for protecting functional groups in complex synthetic pathways. In the context of this compound, the Boc group ensures that the carboxylic acid functionality remains inert until it is selectively deprotected under specific conditions. This protective mechanism is crucial in multi-step synthetic routes where selective modification of different functional groups is required.

The 1,2,3,6-tetrahydropyridin-4-yl moiety is another key structural feature that contributes to the biological activity of 4-[1-(Tert-butoxycarbonyl-1,2,3,6-tetrahydropyridin-4-yl)]-2-methylbenzoic acid. Tetrahydropyridine (THP) derivatives are well-known for their role as pharmacophores in various bioactive molecules. The THP ring system is often found in drugs targeting central nervous system disorders, cardiovascular diseases, and other therapeutic areas. The presence of this moiety in the compound suggests potential interactions with biological targets such as enzymes and receptors, which could lead to therapeutic effects.

In recent years, there has been growing interest in developing novel molecules with enhanced pharmacological properties. The combination of the Boc protected carboxylic acid and the THP ring system in 4-[1-(Tert-butoxycarbonyl-1,2,3,6-tetrahydropyridin-4-yl)]-2-methylbenzoic acid positions it as a promising candidate for further investigation. Researchers have been exploring its potential as an intermediate in the synthesis of more complex drug candidates. The structural flexibility offered by the THP ring allows for modifications that can fine-tune the biological activity and selectivity of the compound.

The synthesis of 4-[1-(Tert-butoxycarbonyl-1,2,3,6-tetrahydropyridin-4-yl)]-2-methylbenzoic acid involves several key steps that highlight the importance of precise synthetic methodologies. The introduction of the Boc group requires careful control of reaction conditions to ensure high yield and purity. Additionally, the formation of the THP ring necessitates optimized reaction pathways to achieve the desired product structure. Advances in synthetic chemistry have enabled more efficient and scalable production methods for such complex molecules.

The biological evaluation of 4-[1-(Tert-butoxycarbonyl-1,2,3,6-tetrahydropyridin-4-yl)]-2-methylbenzoic acid has revealed intriguing insights into its potential therapeutic applications. Preclinical studies have shown that derivatives of this compound exhibit promising activity against various disease targets. For instance, modifications to the THP moiety have been found to enhance binding affinity to specific enzymes involved in metabolic disorders. Similarly, variations in the benzoic acid backbone have demonstrated effects on receptor interactions relevant to neurological diseases.

The development of new drug candidates often involves iterative optimization processes based on structural modifications and biological testing. The versatility of 4-[1-(Tert-butoxycarbonyl-1,2,3,6-tetrahydropyridin-4-yl)]-2-methylbenzoic acid as a scaffold allows researchers to explore diverse chemical space. By introducing subtle changes to its structure, scientists can generate libraries of compounds with tailored properties for further screening and development. This approach aligns with modern drug discovery strategies that emphasize rapid iteration and high-throughput screening techniques.

The role of computational chemistry and molecular modeling has been instrumental in guiding the design and optimization of molecules like 4-[1-(Tert-butoxycarbonyl-1,2,3,6-tetrahydropyridin-4-yl strong>)] -2-methylbenzoic acid. These tools enable researchers to predict binding interactions between the compound and potential targets with high accuracy. By leveraging computational methods early in the discovery process, scientists can prioritize promising candidates for experimental validation. This integration of computational and experimental approaches accelerates the overall drug development timeline while reducing costs associated with traditional trial-and-error methods.

The future prospects for 4-[1-(< strong>Tert-butoxycarbonyl )-1, 2, 3, 6- tetrahydropyridin- 4- yl )]- 2- methylbenzoic acid are exciting given its unique structural features and demonstrated biological potential. Ongoing research aims to further elucidate its mechanism of action and explore new therapeutic applications. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be crucial in translating these findings into tangible benefits for patients worldwide. As our understanding of complex molecular interactions continues to evolve, compounds like this one represent a cornerstone of modern medicinal chemistry.

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